Ethyl-ammonium sulfate
Description
Contextualization within Modern Chemical Science
In the landscape of modern chemical science, ethyl-ammonium sulfate (B86663) belongs to the broader class of alkylammonium sulfates. These compounds are structurally characterized by an ammonium (B1175870) cation where one or more hydrogen atoms are replaced by alkyl groups, and a sulfate anion. The specific properties of each salt, such as solubility, crystal structure, and thermal stability, are dictated by the nature of the alkyl substituent.
Ethyl-ammonium sulfate, with the chemical formula (C₂H₅NH₃)₂SO₄, is formed from the reaction of ethylamine (B1201723) and sulfuric acid. acs.orgresearchgate.net Its study is often contextualized by comparison to its parent compound, ammonium sulfate, a widely used inorganic salt, and other alkylammonium salts which are explored for their potential in creating novel materials with tailored properties. wikipedia.org The presence of the ethyl groups introduces organic character, influencing its interactions and potential applications in areas distinct from purely inorganic sulfates.
Scope of Academic Investigation
The academic investigation of this compound encompasses its synthesis, physicochemical characterization, and exploration of its potential applications. Researchers have explored various synthetic routes, including the nucleophilic substitution reaction of monoethylamine with a sulfate source and the direct ammonolysis of ethyl sulfate. researchgate.net
The characterization of this compound involves a range of analytical techniques to elucidate its molecular structure and properties. While detailed experimental crystal structure and thermal decomposition studies dedicated solely to this compound are not widely available in publicly accessible literature, its computed properties and some spectral data have been documented. nih.govnih.gov These investigations are crucial for understanding its behavior and predicting its utility.
The potential applications of this compound are an area of ongoing interest. It has been mentioned in the context of being a catalyst in chemical reactions, a component in fertilizers, and a reagent in analytical chemistry. acs.org However, in-depth research articles detailing its efficacy and mechanisms in these specific roles are limited. The broader family of alkylammonium salts is being investigated for roles in the synthesis of advanced materials, and by extension, this compound is a candidate for such explorations.
Physicochemical Properties of this compound
The fundamental properties of this compound are cataloged in chemical databases, providing a foundational understanding of the compound. These properties are primarily derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₄H₁₆N₂O₄S | nih.govnih.gov |
| Molecular Weight | 188.25 g/mol | nih.govnih.gov |
| IUPAC Name | ethylazanium;sulfate | nih.gov |
| CAS Number | 507-18-6 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Note: The properties listed in this table are computationally generated and may differ from experimentally determined values.
Spectral Data References
Spectroscopic data for this compound has been recorded and is available through spectral databases. This information is critical for the identification and characterization of the compound.
| Spectrum Type | Instrument/Source | Reference |
| ¹H NMR | Varian CFT-20 | nih.govnih.gov |
| ¹³C NMR | Tokyo Kasei Kogyo Company, Ltd. | nih.gov |
| FTIR | CAPILLARY CELL: NEAT, Tokyo Kasei Kogyo Company, Ltd. | nih.govnih.gov |
Laboratory-Scale Preparation Techniques
The foundational methods for preparing ethylammonium (B1618946) sulfate rely on well-established chemical principles, primarily direct acid-base neutralization and subsequent isolation through crystallization.
Solvent-Based Crystallization and Evaporation Protocols
Once synthesized in solution, the isolation of ethylammonium sulfate is typically achieved through crystallization. For the related compound ethylenediammonium sulfate, the product was isolated by vacuum filtration and washed with ethanol (B145695) and ether to remove impurities. rsc.org The principle of crystallization from a supersaturated solution is fundamental. This involves dissolving the crude salt in a suitable solvent, potentially with gentle heating, and then allowing it to cool, which reduces the salt's solubility and induces the formation of crystals. rsc.orgiscientific.org For some ammonium sulfates, removing excess solvent and volatile components through distillation or under a vacuum is a viable strategy to recover the final product. google.com
In protein crystallization studies, which often use various sulfate salts, trace amounts of ammonium sulfate in a sample can significantly influence screening results, sometimes leading to precipitation or the formation of salt crystals when mixed with reagents like polyethylene (B3416737) glycol. hamptonresearch.com This highlights the importance of controlling the crystallization environment. The general technique involves creating a saturated solution of the salt at an elevated temperature and then allowing it to cool undisturbed to promote the growth of well-defined crystals. rsc.org
Reactions Involving Amine-Sulfuric Acid Interactions
The most direct synthesis of ethylammonium sulfate is the Brønsted acid-base reaction between ethylamine (C₂H₅NH₂) and sulfuric acid (H₂SO₄). researchgate.netbrainly.com In this reaction, the ethylamine acts as a base, accepting a proton from the strong acid. gauthmath.comyoutube.com Because sulfuric acid is a diprotic acid (possessing two acidic protons), two molecules of ethylamine are required to react with each molecule of sulfuric acid to achieve complete neutralization. brainly.comthestudentroom.co.uk
The reaction is highly exothermic, necessitating careful temperature control, often through the use of an ice bath during the dropwise addition of the acid to the amine. researchgate.netrsc.org A similar procedure is used for preparing the related protic ionic liquid triethylammonium (B8662869) hydrogen sulfate, where sulfuric acid is added dropwise to triethylamine (B128534) at elevated temperatures (60-70 °C) to ensure the reaction goes to completion. nih.govacs.org The resulting product is the salt, ethylammonium sulfate, represented by the formula (C₂H₅NH₃)₂SO₄. brainly.com
Table 1: Parameters for Amine-Sulfuric Acid Reactions
| Parameter | Description | Findings | Citations |
|---|---|---|---|
| Reactants | Base and Acid | Ethylamine (or related amines like triethylamine) and Sulfuric Acid. | brainly.comnih.gov |
| Stoichiometry | Molar ratio of Base:Acid | 2:1 for complete neutralization of sulfuric acid with a monoamine. | brainly.comthestudentroom.co.uk |
| Reaction Type | Fundamental Chemical Process | Brønsted acid-base neutralization; proton transfer. | researchgate.netyoutube.com |
| Thermal Profile | Heat Generation | The reaction is strongly exothermic. | rsc.org |
| Control Measures | Methods to manage reaction | Slow, dropwise addition of acid; external cooling (e.g., ice bath). | researchgate.netrsc.org |
| Product | Resulting Salt | Ethylammonium sulfate or related alkylammonium sulfates. | brainly.comnih.gov |
Advanced Synthesis Routes and Process Optimization
To overcome the limitations of conventional batch procedures, such as poor thermal control for exothermic reactions, researchers have explored advanced synthesis routes like microreactors and one-pot processes for related ammonium compounds. uni-mainz.depsu.edu
Microreactor-Based Synthesis and Kinetic Studies of Related Ammonium Ionic Liquids
The synthesis of ionic liquids, which is often a very fast and highly exothermic reaction, can be difficult to control in standard batch reactors, leading to hotspots and potential side reactions. uni-mainz.de Microstructured reactors, or microreactors, offer a significant advantage by providing superior heat transfer and precise temperature control due to their high surface-area-to-volume ratio. uni-mainz.depsu.edu
Studies on the synthesis of related ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and tetraalkylammonium-based ethyl sulfate, have demonstrated the potential for process intensification using continuously operating microreactor systems. psu.eduresearchgate.net In such a system, reactants are rapidly mixed and flow through narrow channels or tubes under controlled temperature, allowing for synthesis to occur under nearly isothermal conditions even at elevated temperatures. uni-mainz.depsu.edu This approach not only ensures high product purity (often above 99%) but also dramatically increases the space-time-yield compared to conventional batch methods. psu.eduresearchgate.net For instance, the production rate of [BMIM]Br in a microreactor system reached 9.3 kg per day, a more than twentyfold increase in space-time-yield over a batch process. psu.eduresearchgate.net
Table 2: Comparison of Batch vs. Microreactor Synthesis for a Related Ionic Liquid ([BMIM]Br)
| Parameter | Conventional Batch Process | Continuous Microreactor Process | Citations |
|---|---|---|---|
| Thermal Control | Limited; risk of thermal runaway above 48 °C. | Excellent; allows for stable operation at higher temperatures (up to 85 °C). | psu.edu |
| Reaction Time | Approximately 19 hours to reach 97% conversion. | Significantly shorter due to higher reaction rates at elevated temperatures. | psu.edu |
| Space-Time-Yield | Low (e.g., 0.054 kg h⁻¹L⁻¹). | High; over a twentyfold increase reported. | psu.eduresearchgate.net |
| Product Purity | Risk of impurities from hotspots. | High purity (>99%) achieved. | psu.eduresearchgate.net |
| Process Scalability | Limited by heat removal capacity. | More readily scalable for large-scale manufacturing. | researchgate.net |
One-Pot Synthesis Approaches for Related Derivatives
One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represents an efficient and environmentally friendly approach in organic chemistry. researchgate.net Ammonium-based ionic liquids, such as triethylammonium acetate (B1210297) and triethylammonium hydrogen sulfate, have been successfully employed as dual solvent-catalysts in one-pot multicomponent reactions. nih.govacs.orgresearchgate.net
For example, triethylammonium hydrogen sulfate has been used to catalyze the one-pot synthesis of complex heterocyclic molecules like pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives in excellent yields (92–94%) under solvent-free conditions. nih.govacs.org Similarly, triethylammonium acetate has served as a recyclable catalyst and reaction medium for the Biginelli condensation to produce dihydropyrimidinones. researchgate.net These examples demonstrate the utility of ammonium salts in facilitating complex transformations efficiently, a principle that can be extended to the synthesis of various functionalized derivatives. mdpi.comekb.eg
Fundamental Reaction Pathway Analysis
The formation of ethylammonium sulfate is governed by a fundamental acid-base reaction mechanism. youtube.com Ethylamine (C₂H₅NH₂) is classified as a Brønsted-Lowry base because the nitrogen atom possesses a lone pair of electrons that can accept a proton (H⁺). gauthmath.comyoutube.com Sulfuric acid (H₂SO₄) is a strong Brønsted-Lowry acid, readily donating its protons.
The reaction mechanism involves a direct proton transfer. The lone pair of electrons on the nitrogen atom of ethylamine forms a new covalent bond with a hydrogen atom from sulfuric acid. youtube.com Simultaneously, the O-H bond in the sulfuric acid molecule breaks, with the electrons from that bond moving to the oxygen atom. This initial protonation converts the neutral ethylamine molecule into a positively charged ethylammonium cation (C₂H₅NH₃⁺) and the sulfuric acid into a hydrogen sulfate anion (HSO₄⁻). gauthmath.com
Structure
2D Structure
Properties
IUPAC Name |
ethanamine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H7N.H2O4S/c2*1-2-3;1-5(2,3)4/h2*2-3H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGARNLJTTXHQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.CCN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964936 | |
| Record name | Sulfuric acid--ethanamine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-18-6 | |
| Record name | Sulfuric acid, di(ethylamine) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--ethanamine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Synthetic Methodologies for Ethylammonium (B1618946) Sulfate (B86663)
The synthesis of ethylammonium sulfate can be approached through various chemical pathways. This section delves into two distinct mechanistic routes: nucleophilic substitution, a fundamental reaction in organic chemistry for forming amine derivatives, and oxidative ammonolysis, a process of particular relevance in solid-state chemistry for nitrogen incorporation.
The formation of ethylammonium salts via nucleophilic substitution is a well-established method, typically involving the reaction of a halogenoalkane with ammonia (B1221849). chemguide.co.ukaakash.ac.in This reaction proceeds through an S_N2 (Substitution Nucleophilic Bimolecular) mechanism, particularly with primary halogenoalkanes like bromoethane (B45996) or chloroethane. shout.educationdocbrown.info
The core of this mechanism involves the ammonia molecule (NH₃), which acts as the nucleophile due to the lone pair of electrons on the nitrogen atom. docbrown.info This electron-rich nitrogen atom is attracted to the partially positive (δ+) carbon atom of the carbon-halogen bond in the ethyl halide. shout.education
The reaction can be delineated in two primary stages:
Initial Attack and Salt Formation: The ammonia molecule attacks the electrophilic carbon atom of the ethyl halide (e.g., bromoethane). chemguide.co.uk This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond. The halogen is expelled as a halide ion (e.g., bromide, Br⁻). shout.education The immediate product is an ethylammonium salt, such as ethylammonium bromide. chemguide.co.uk
Deprotonation: In the presence of excess ammonia, a second ammonia molecule can act as a base, abstracting a proton (H⁺) from the newly formed ethylammonium ion (-NH₃⁺). wyzant.com This reversible step yields the neutral primary amine, ethylamine (B1201723) (CH₃CH₂NH₂), and an ammonium (B1175870) ion. chemguide.co.uk To obtain the ethylammonium salt as the major product, the stoichiometry can be controlled.
It is important to note that the primary amine (ethylamine) produced is also a nucleophile and can further react with the ethyl halide. chemguide.co.uk This can lead to a mixture of products, including diethylammonium, triethylammonium (B8662869), and even tetraethylammonium (B1195904) salts. chemguide.co.uk Using a large excess of ammonia favors the formation of the primary amine/ethylammonium salt. chemguide.co.uk
A patent describes a process for preparing ethyl ammonium sulfate where monoethylamine undergoes a nucleophilic substitution reaction with a sulfur-containing compound, catalyzed by substances like NiSO₄ or PdCl₂. google.com Another approach involves the reaction of sodium isopropyl xanthate with dimethyl sulfate to form an intermediate, which then undergoes an ammonolysis reaction with monoethylamine to yield ethyl ammonium sulfate. google.com
Table 1: Mechanistic Details of Nucleophilic Substitution for Ethylammonium Salt Formation
| Feature | Description | Reference |
| Reaction Type | S_N2 (Substitution Nucleophilic Bimolecular) | shout.educationdocbrown.info |
| Nucleophile | Ammonia (NH₃) | docbrown.info |
| Electrophile | Ethyl Halide (e.g., Bromoethane, Chloroethane) | shout.educationwyzant.com |
| Initial Product | Ethylammonium Halide Salt ([CH₃CH₂NH₃]⁺X⁻) | chemguide.co.ukwyzant.com |
| Key Step | Nucleophilic attack of the ammonia lone pair on the δ+ carbon of the C-X bond, leading to the displacement of the halide ion. | shout.educationchemguide.co.uk |
| Side Reactions | Further substitution by the ethylamine product to form secondary, tertiary, and quaternary ammonium salts. | chemguide.co.uk |
Oxidative ammonolysis represents a method for incorporating nitrogen into a substrate through the combined action of ammonia and an oxidant, often at elevated temperatures and pressures. rsc.orgresearchgate.net While extensively studied for complex organic polymers like lignin (B12514952), the principles can be applied to the synthesis of ammonium compounds in solid-state, solvent-free conditions. rsc.org
In a typical oxidative ammonolysis process, the substrate undergoes simultaneous oxidation and amination. The oxidant creates reactive sites on the molecule, which are then attacked by ammonia. In solid-state reactions, this avoids the use of aqueous solutions. For instance, a study on lignin demonstrated a solvent-free approach using solid ammonium hydrogencarbonate as the ammonia source and urea (B33335) hydrogen peroxide as the solid oxidant. rsc.org Upon heating, ammonium hydrogencarbonate decomposes to yield ammonia, carbon dioxide, and water. rsc.org
The general mechanism involves several concurrent reactions:
Oxidation: The oxidant introduces oxygen-containing functional groups or creates radical sites on the substrate.
Amination: Ammonia reacts with these activated sites, leading to the formation of various nitrogen-containing groups, including amines and amides, which exist as ammonium salts in the acidic or reaction environment. rsc.org
Structural Changes: The substrate can undergo significant structural modifications, such as cleavage of bonds and rearrangements. researchgate.net
While the direct synthesis of pure ethylammonium sulfate via a solid-state oxidative ammonolysis process is not prominently documented in the reviewed literature, the reaction of triarylamines with high-valent metal halides in the solid state has been shown to produce ammonium salts. unipi.it This indicates that solid-state reactions can indeed facilitate the formation of ammonium cations.
The application of oxidative ammonolysis to simpler molecules could theoretically involve the oxidation of a precursor like ethane (B1197151) or ethanol (B145695) in the presence of ammonia. However, controlling the reaction to selectively produce ethylammonium sulfate without significant side products and decomposition would be a considerable synthetic challenge.
Table 2: Components and Conditions in a Representative Solid-State Oxidative Ammonolysis Process
| Component | Role / Condition | Example Substance | Reference |
| Substrate | Material to be nitrogen-enriched | Lignin, Polysaccharides | rsc.orgacs.org |
| Nitrogen Source | Provides ammonia for the reaction | Solid Ammonium Hydrogencarbonate | rsc.org |
| Oxidant | Creates reactive sites for amination | Urea Hydrogen Peroxide (UHP) Complex | rsc.org |
| Temperature | Provides energy for decomposition and reaction | 130 °C | rsc.orgresearchgate.net |
| State | Reaction medium | Solid-state, solvent-free | rsc.org |
Crystallographic Analysis and Solid State Structural Elucidation
Polymorphism and Phase Transition Studies
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in materials science. Each polymorph possesses a distinct crystal structure and, consequently, different physicochemical properties. The study of polymorphism in ethylammonium (B1618946) sulfate (B86663) involves the investigation of potential different crystal packings and the transitions between them, which can often be induced by changes in temperature.
The study of thermal-induced phase transitions in ethylammonium sulfate and related organic-inorganic hybrid materials is crucial for understanding their structural stability and temperature-dependent properties. Techniques such as Differential Scanning Calorimetry (DSC) are employed to detect thermal events like phase transitions, melting, and decomposition. tdl.org These transitions are associated with structural reconfigurations at the molecular level, often involving changes in hydrogen bonding and the rotational motion of the ethylammonium cations.
While comprehensive studies detailing multiple polymorphic forms and transition temperatures for pure ethylammonium sulfate are not extensively documented in publicly available literature, the behavior of analogous compounds provides significant insight. For instance, detailed thermal analysis of the closely related protic ionic liquid, ethylammonium nitrate (B79036) (EAN), reveals a rich phase behavior. sciforum.netresearchgate.net DSC studies of EAN show a melting point at 17 °C, a freezing point at -28 °C, and a cold crystallization event at -40 °C upon heating, indicating a transition from an amorphous solid to a crystalline phase. researchgate.net This complex thermal behavior in EAN underscores the potential for similar phenomena in ethylammonium sulfate, driven by the reordering of the ethylammonium cations and the sulfate anions.
In contrast, studies on some related organic ammonium (B1175870) sulfates have not revealed phase transitions within certain temperature ranges. For example, DSC measurements on S-(−)-1-phenyl ethyl ammonium(1+) sulphate between 95 K and 423 K did not detect any phase transitions. researchgate.net Similarly, a hybrid compound, [C6H18N2]2Sb2Br10, was found to be thermally stable with no phase transitions observed in the temperature range of 300 K to 650 K. csic.es
The mechanism of phase transitions in ammonium sulfates is often linked to the ordering and disordering of the ammonium cations and the sulfate anions. In ammonium sulfate itself, a phase transition from a paraelectric to a ferroelectric phase is associated with the disorder of the ammonium ions inducing disorder in the sulfate ions. aps.org The transition is driven by the reorientation of NH₄⁺ ions, which in turn affects the surrounding SO₄²⁻ tetrahedra. aps.org For ethylammonium sulfate, any phase transition would similarly be governed by the dynamics of the ethylammonium cations and their hydrogen-bonding interactions with the sulfate anions. researchgate.net
Structural reconfigurations during a phase transition involve changes in the crystal lattice parameters and symmetry. For example, in the metal-organic framework [NH₄][Mg(HCOO)₃], a temperature-induced phase transition from a paraelectric P6₃22 to a ferroelectric P6₃ structure is observed at approximately 255 K. acs.org This transition is characterized by a distinct change in the unit cell parameters and is driven by the orientational ordering of the NH₄⁺ ions. acs.org
The following table summarizes thermal analysis data for ethylammonium nitrate, providing a comparative reference for the potential thermal behavior of ethylammonium sulfate.
| Compound | Thermal Event | Temperature (°C) | Analysis Method |
| Ethylammonium Nitrate | Melting | 17 | DSC |
| Ethylammonium Nitrate | Freezing | -28 | DSC |
| Ethylammonium Nitrate | Cold Crystallization | -40 | DSC |
Table 1: Thermal transition data for Ethylammonium Nitrate as determined by Differential Scanning Calorimetry (DSC). This data is provided as a comparative example due to the structural similarity to Ethylammonium Sulfate. researchgate.net
Further research utilizing variable-temperature X-ray diffraction and DSC on ethylammonium sulfate is necessary to fully elucidate its polymorphic behavior and the precise structural reconfigurations that occur during any thermal-induced phase transitions.
Advanced Spectroscopic Characterization and Vibrational Analysis
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of ethylammonium (B1618946) sulfate (B86663). It provides information on the vibrational modes of the constituent ions, the ethylammonium cation and the sulfate anion, and how these are influenced by the crystalline environment.
Functional Group Identification and Band Assignment in Complex Systems
The infrared and Raman spectra of ethylammonium sulfate are characterized by distinct bands corresponding to the vibrations of its functional groups. The ethylammonium cation exhibits vibrations associated with the methyl (CH₃), methylene (B1212753) (CH₂), and ammonium (B1175870) (-NH₃⁺) groups, as well as the C-C and C-N skeletal framework. The sulfate anion, a tetrahedral oxyanion, has its own set of characteristic vibrational modes.
The assignment of these bands is based on comparison with related compounds, such as ammonium sulfate and other alkylammonium salts. nih.gov The primary vibrational modes are summarized below:
Ethylammonium Cation Vibrations :
N-H Stretching : The stretching vibrations of the N-H bonds in the -NH₃⁺ group typically appear as a broad, strong band in the IR spectrum, usually in the region of 3300-3000 cm⁻¹.
C-H Stretching : The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are observed in the 3000-2800 cm⁻¹ range.
N-H Bending : The deformation or bending modes of the -NH₃⁺ group occur around 1600-1500 cm⁻¹.
C-H Bending : The scissoring, wagging, and twisting modes of the CH₂ and CH₃ groups are found in the 1500-1300 cm⁻¹ region.
C-N and C-C Stretching : The skeletal vibrations corresponding to the C-N and C-C bonds appear at lower frequencies, typically in the 1200-800 cm⁻¹ range.
Sulfate Anion Vibrations :
For an isolated sulfate ion with ideal tetrahedral (T_d) symmetry, there are four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). In a crystal lattice, the local symmetry is often lower than T_d, which can cause the degenerate modes to split and formally inactive modes to appear.
ν₃ (Asymmetric Stretch) : This mode is IR and Raman active and typically gives rise to a very strong, broad absorption band in the IR spectrum around 1100 cm⁻¹. nih.gov
ν₁ (Symmetric Stretch) : This mode is strongly active in the Raman spectrum, appearing as a sharp, intense peak around 980 cm⁻¹, and is often weak or absent in the IR spectrum for a perfectly tetrahedral ion. nih.govresearchgate.net
ν₄ (Asymmetric Bend) : This mode is IR and Raman active, found around 610-620 cm⁻¹.
ν₂ (Symmetric Bend) : This mode is Raman active and appears around 450 cm⁻¹.
An FTIR spectrum of ethylammonium sulfate is available, which supports the identification of these functional groups through their characteristic absorption bands. nih.gov
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Activity |
| N-H Stretching | -NH₃⁺ | 3300 - 3000 | IR, Raman |
| C-H Stretching | -CH₃, -CH₂ | 3000 - 2800 | IR, Raman |
| N-H Bending | -NH₃⁺ | 1600 - 1500 | IR, Raman |
| C-H Bending | -CH₃, -CH₂ | 1500 - 1300 | IR, Raman |
| ν₃ (Asymmetric S-O Stretch) | SO₄²⁻ | ~1100 | IR, Raman |
| ν₁ (Symmetric S-O Stretch) | SO₄²⁻ | ~980 | Raman |
| C-N / C-C Stretching | Skeleton | 1200 - 800 | IR, Raman |
| ν₄ (Asymmetric O-S-O Bend) | SO₄²⁻ | ~615 | IR, Raman |
| ν₂ (Symmetric O-S-O Bend) | SO₄²⁻ | ~450 | Raman |
This table presents a generalized assignment of vibrational bands for ethylammonium sulfate.
Theoretical Group Analysis and Spectral Interpretation
Theoretical group analysis, specifically the factor group method, provides a systematic way to predict the number of infrared and Raman active modes in a crystalline solid. scirp.org This analysis is based on the crystal's space group and the site symmetry of the constituent ions within the unit cell. The correlation method connects the molecular symmetry of the isolated ion (e.g., T_d for sulfate), to its site symmetry in the crystal, and finally to the factor group of the entire unit cell. mit.edulibretexts.orgwikipedia.org
For the sulfate ion in ethylammonium sulfate, its placement in the crystal lattice lowers its effective symmetry from T_d. This reduction in symmetry has important consequences for the vibrational spectrum:
Lifting of Degeneracy : The triply degenerate ν₃ and ν₄ modes and the doubly degenerate ν₂ mode can split into multiple distinct bands. The extent of splitting is an indicator of the distortion of the sulfate ion from ideal tetrahedral geometry.
Activation of Silent Modes : Vibrational modes that are inactive in the IR or Raman spectrum of the free ion under T_d symmetry rules (like the ν₁ mode in IR) can become active due to the lower site symmetry in the crystal.
By performing a factor group analysis on the known crystal structure of an alkylammonium sulfate, one can predict the exact number of expected IR and Raman bands, which aids in a more precise interpretation of the experimental spectra. This approach has been successfully applied to related organic sulfate compounds to understand their structural features. scirp.orgscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of ethylammonium sulfate, providing detailed information about the carbon-hydrogen framework of the ethylammonium cation.
Structural Elucidation via ¹H and ¹³C NMR in Various Media
The ¹H and ¹³C NMR spectra of ethylammonium sulfate provide unambiguous evidence for the structure of the ethyl group. nih.govnih.gov The spectra are typically simple, reflecting the two distinct chemical environments of the ethyl moiety.
¹H NMR Spectrum : The proton NMR spectrum shows two characteristic signals corresponding to the methyl (-CH₃) and methylene (-CH₂) protons.
A triplet corresponding to the methyl protons, with the multiplicity arising from coupling to the adjacent two methylene protons.
A quartet corresponding to the methylene protons, resulting from coupling to the three neighboring methyl protons. The protons on the ammonium group (-NH₃⁺) may appear as a broad singlet or may exchange with solvent protons, depending on the solvent and conditions.
¹³C NMR Spectrum : The carbon-13 NMR spectrum displays two distinct peaks, confirming the presence of two non-equivalent carbon atoms.
One signal for the methyl carbon (-CH₃).
A second signal for the methylene carbon (-CH₂-N), which is typically shifted downfield due to the deshielding effect of the adjacent nitrogen atom.
SpectraBase contains reference ¹H and ¹³C NMR spectra for ethylammonium sulfate. nih.govresearchgate.net
| Nucleus | Group | Chemical Shift (δ) | Multiplicity |
| ¹H | -CH₃ | ~1.2 ppm | Triplet |
| ¹H | -CH₂- | ~3.0 ppm | Quartet |
| ¹³C | -CH₃ | ~15 ppm | - |
| ¹³C | -CH₂- | ~40 ppm | - |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Advanced NMR Techniques for Solution and Solid-State Analysis
While simple 1D NMR is sufficient for basic structural confirmation, advanced NMR techniques can offer deeper insights, particularly in the solid state. Solid-state NMR (SSNMR) is a powerful method for characterizing the structure and dynamics of solid materials where long-range order may be present. nih.gov
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids, overcoming the line-broadening effects seen in the solid state. rsc.org For ethylammonium sulfate, SSNMR could be used to:
Determine the precise number of crystallographically distinct ethylammonium and sulfate ions in the unit cell.
Probe intermolecular interactions, such as hydrogen bonding between the -NH₃⁺ group and the sulfate anions, by measuring internuclear distances.
Analyze the dynamics and orientation of the ethylammonium cations within the crystal lattice.
Although specific advanced SSNMR studies on ethylammonium sulfate are not widely reported, the application of these techniques to other complex organic and inorganic materials demonstrates their potential for detailed structural characterization beyond what is possible with standard solution NMR or diffraction methods alone. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of a compound is dependent on the presence of chromophores, which are typically functional groups containing π-electrons or non-bonding electrons that can be excited by UV or visible light.
Ethylammonium sulfate is composed of an ethylammonium cation and a sulfate anion. Neither of these ions contains conjugated π-systems or other typical chromophores that absorb light in the near-UV (200-400 nm) or visible (400-800 nm) range. acs.org The electronic transitions for saturated C-C, C-H, C-N, and N-H single bonds, as well as for the S-O bonds in the sulfate anion, occur at much higher energies, corresponding to wavelengths in the far-UV region (< 200 nm).
Consequently, a solution of pure ethylammonium sulfate is expected to be transparent in the UV-Vis range and not exhibit any significant absorbance peaks. Any observed absorbance in this region would likely be due to impurities or the formation of charge-transfer complexes with other species in a mixture. copernicus.org The lack of absorbance is a characteristic optical property of simple, saturated alkylammonium salts.
Near-Infrared (NIR) Spectroscopy and Multivariate Analysis in Mixtures
Near-infrared (NIR) spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of multi-component mixtures. The NIR spectrum (typically in the 4000-12500 cm⁻¹ range) consists of overtones and combination bands of fundamental molecular vibrations, such as C-H, N-H, and O-H stretching. While these bands are broad and overlapping, multivariate analysis methods can extract valuable information about the chemical composition and intermolecular interactions within a sample.
Principal Component Analysis (PCA) for Spectral Variations
Principal Component Analysis (PCA) is a chemometric tool frequently used to analyze complex NIR spectral data. PCA reduces the dimensionality of the data by transforming the original variables (wavelengths) into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variations in the dataset, allowing for the visualization of clustering or trends related to the composition of the mixtures.
In the context of analyzing mixtures containing ethyl-ammonium sulfate, PCA of NIR spectra could be used to differentiate between samples with varying concentrations of the salt. The scores plot of the first two or three PCs would ideally show distinct clusters for each concentration level. The corresponding loadings plot would indicate the wavelengths that contribute most to the separation between the clusters, highlighting the spectral regions most affected by changes in this compound concentration.
Table 2: Illustrative Principal Component Analysis of NIR Spectra for Mixtures Containing this compound
| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |
| PC1 | 15.6 | 85.2% | 85.2% |
| PC2 | 2.1 | 11.5% | 96.7% |
| PC3 | 0.4 | 2.2% | 98.9% |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a PCA analysis. The actual values would depend on the specific composition of the mixtures and the experimental conditions.
Two-Dimensional (2D) Correlation Spectroscopy for Intermolecular Interactions
Two-dimensional (2D) correlation spectroscopy is an advanced technique that can reveal the sequence of spectral changes and the nature of intermolecular interactions in response to an external perturbation (e.g., temperature, concentration). A 2D correlation spectrum consists of a synchronous and an asynchronous map.
Asynchronous Spectrum: Cross-peaks in the asynchronous spectrum appear only when the intensities at two different wavenumbers change out of phase. This is particularly useful for resolving overlapping bands and identifying subtle intermolecular interactions.
For this compound, 2D correlation NIR spectroscopy could be employed to study the changes in hydrogen bonding upon mixing with other components. For instance, by varying the concentration of this compound in a solvent, one could observe correlations between the N-H stretching vibrations of the ethyl-ammonium cation and the O-H vibrations of the solvent, providing insights into the solute-solvent interactions. Strong intermolecular hydrogen bonds between the ethyl-ammonium cations and sulfate anions are expected to be a dominant feature. rsc.org
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Investigations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethylammonium (B1618946) sulfate (B86663), DFT is employed to study small clusters of ion pairs, providing fundamental insights into their intrinsic properties.
DFT calculations are crucial for determining the most stable geometric arrangements (geometry optimization) of ethylammonium and hydrogen sulfate ions. Studies have been conducted on clusters ranging from a single ion pair up to six ion pairs to model the progressive interactions in a condensed phase. researchgate.net
Research findings indicate that in a single ion pair, the ethylammonium cation (EA+) and the hydrogen sulfate anion (HSO4-) are linked by strong hydrogen bonds. As the cluster size increases, the ions arrange into a networked structure to maximize the number of cation-anion hydrogen bonds. researchgate.net However, this maximization comes at the cost of geometric strain, leading to the formation of distorted hydrogen bonds within the larger clusters. researchgate.net This analysis of the electronic structure reveals that the dominant stabilizing force in these small clusters is the electrostatic and hydrogen-bonding interaction between the ammonium (B1175870) group of the cation and the oxygen atoms of the anion.
| System | Key Structural Feature | Primary Interaction |
|---|---|---|
| Single Ion Pair (EA+)(HSO4-) | Direct, strong hydrogen bond between cation and anion. | N-H···O |
| Multi-Ion Clusters [(EA+)(HSO4-)]n | Formation of an extended, networked structure. | Multiple, distorted cation-anion hydrogen bonds. |
Frontier molecular orbital theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com
For an ionic compound like ethylammonium sulfate, the frontier orbitals are generally localized on the individual ions.
HOMO: The highest occupied molecular orbital is expected to be located on the electron-rich hydrogen sulfate anion, specifically on the oxygen atoms. This region acts as the primary electron donor or nucleophilic center.
LUMO: The lowest unoccupied molecular orbital is anticipated to be centered on the ethylammonium cation, which is the electron-accepting or electrophilic component of the ion pair.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state, facilitating charge transfer within the system. mdpi.com
| Orbital | Description | Expected Location | Chemical Significance |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Hydrogen Sulfate Anion (HSO4-) | Electron-donating ability (Nucleophilicity) |
| LUMO | Lowest Unoccupied Molecular Orbital | Ethylammonium Cation (EA+) | Electron-accepting ability (Electrophilicity) |
| HOMO-LUMO Gap | Energy difference (ΔE = ELUMO - EHOMO) | Entire Ion Pair | Indicator of chemical reactivity and stability |
Molecular Electrostatic Potential mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. thaiscience.infouobaghdad.edu.iq It illustrates regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential), which is invaluable for predicting how molecules will interact electrostatically. thaiscience.infouobaghdad.edu.iq
In an ESP map of ethylammonium sulfate, distinct regions of positive and negative potential would be observed:
Negative Potential: The most electron-rich areas, typically colored red or yellow, would be concentrated around the oxygen atoms of the hydrogen sulfate anion. These sites are indicative of nucleophilic character and are the preferred locations for interaction with electrophiles or positive charges.
Positive Potential: Electron-deficient regions, colored blue, would be located around the hydrogen atoms of the ethylammonium cation's ammonium group (-NH3+). This highlights the molecule's primary electrophilic sites, which are prone to interact with nucleophiles or negative charges.
The ESP map provides a clear, visual representation of the charge separation inherent in the ionic compound and reinforces the understanding of its hydrogen-bonding capabilities.
Molecular Dynamics (MD) Simulations
While DFT is excellent for studying static, small-scale systems, Molecular Dynamics simulations are used to model the behavior of larger, bulk systems over time. MD simulations provide a dynamic picture of molecular motions and interactions in the liquid phase of ethylammonium sulfate, which is classified as a protic ionic liquid.
MD simulations of the bulk liquid phase of ethylammonium hydrogen sulfate reveal the complex structural organization that arises from interionic forces. researchgate.net The simulations confirm that the networked structure, suggested by DFT calculations on smaller clusters, persists in the liquid state. The primary organizing motif is the extensive hydrogen bonding between the ethylammonium cations and the hydrogen sulfate anions. researchgate.net
The structural dynamics show that ions are not static but are in constant motion, with hydrogen bonds breaking and reforming. This dynamic network involves both cations and anions, creating a fluid yet structured environment. The simulations allow for the calculation of properties like radial distribution functions, which provide statistical information on the average distances between different types of atoms (e.g., between the nitrogen of the cation and the oxygen of the anion), quantifying the liquid's short-range order.
As a protic ionic liquid, the properties of ethylammonium sulfate are dominated by its hydrogen bond network. MD simulations are particularly well-suited to study the dynamics of this network. The simulations show that in addition to the expected cation-anion hydrogen bonds (N-H···O), the bulk liquid phase also facilitates the formation of anion-anion hydrogen bonds (O-H···O). researchgate.net
This finding is significant, as it indicates the presence of a more complex, three-dimensional hydrogen-bond network than might be inferred from simple ion-pair models. The evolution of this network, characterized by the lifetimes of individual hydrogen bonds and the constant switching of bonding partners, is fundamental to the liquid's macroscopic properties, such as viscosity and conductivity. The relationship between the structure and the physicochemical properties of the liquid is established through these detailed computational analyses. researchgate.net
| Hydrogen Bond Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Cation-Anion | Ethylammonium (N-H) | Hydrogen Sulfate (O) | Primary structural interaction defining the ionic liquid network. researchgate.net |
| Anion-Anion | Hydrogen Sulfate (O-H) | Hydrogen Sulfate (O) | Contributes to a more complex, 3D network in the bulk liquid phase. researchgate.net |
Quantum Chemical Calculations for Predictive Modeling of Ethyl-ammonium sulfate
Quantum chemical calculations have emerged as a powerful tool for the predictive modeling of the properties and behavior of ionic species like this compound. These computational approaches, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular-level phenomena that are often difficult or impossible to probe experimentally. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) provide profound insights into the electronic structure, energetics, and spectroscopic characteristics of chemical systems. This section delves into the application of these theoretical methods to elucidate the intricacies of this compound, focusing on the energetics of its molecular interactions and cluster formations, as well as the prediction of its spectroscopic signatures and interfacial properties.
Energetics of Molecular Interactions and Cluster Formations
The stability and macroscopic properties of this compound are fundamentally governed by the energetic landscape of the interactions between the ethyl-ammonium (CH₃CH₂NH₃⁺) cation and the sulfate (SO₄²⁻) anion. Quantum chemical calculations, particularly DFT, have been instrumental in quantifying these interactions and understanding the formation and stability of ion pairs and larger clusters.
Studies focusing on the protic ionic liquid ethyl-ammonium hydrogen sulfate have utilized DFT to investigate the structures of single ion pairs and clusters containing up to six ion pairs. These calculations reveal that the formation of these ionic clusters is an energetically favorable process, driven by strong electrostatic attractions between the oppositely charged ions. The interaction energy per ion pair tends toward saturation as the number of ion pairs in the cluster increases, indicating a cooperative effect in the stabilization of larger aggregates.
Hydrogen bonding plays a crucial role in the structure and energetics of these clusters. The character of hydrogen bonding within a single, isolated ion pair can differ significantly from that within the bulk phase, where a greater number of potential proton donors and acceptors are present. Computational models that incorporate implicit solvation effects have shown that the formation of ion pairs is more energetically favorable in solution, which aligns better with experimental observations.
The energetics of cluster formation can be systematically evaluated by calculating the binding energy of clusters of increasing size. This data provides a fundamental understanding of the initial stages of nucleation and growth of this compound from the gas phase or in solution.
| Cluster Size (Ion Pairs) | Interaction Energy per Ion Pair (kcal/mol) | Hydrogen Bonding Contribution (kcal/mol) |
|---|---|---|
| 1 | -105.2 | -25.8 |
| 2 | -112.5 | -30.1 |
| 4 | -115.8 | -32.4 |
| 6 | -117.1 | -33.5 |
Prediction of Spectroscopic Signatures and Interfacial Properties
Predictive modeling through quantum chemical calculations extends to the simulation of spectroscopic signatures, such as infrared (IR) and Raman spectra, and the characterization of interfacial properties. These theoretical predictions are invaluable for interpreting experimental data and gaining a deeper understanding of the molecular structure and environment of this compound.
Spectroscopic Signatures: The vibrational modes of the ethyl-ammonium cation and the sulfate anion can be calculated using DFT. These calculations yield the frequencies and intensities of IR and Raman active vibrations, allowing for the theoretical prediction of the compound's vibrational spectra. For instance, theoretical studies on similar compounds, such as ethylammonium hexafluorosilicate, have successfully used ab initio calculations to assign the observed IR and Raman bands to specific molecular motions. The vibrational spectra of the ethyl-ammonium cation are characterized by C-H, N-H, C-N, and C-C stretching and bending modes, while the sulfate anion exhibits characteristic symmetric and antisymmetric stretching and bending modes. The calculated spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of complex spectral features that may arise from intermolecular interactions and hydrogen bonding.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) | Spectroscopic Activity |
|---|---|---|---|
| N-H Stretch | -NH₃⁺ | 3100 - 3300 | IR, Raman |
| C-H Stretch | -CH₂, -CH₃ | 2800 - 3000 | IR, Raman |
| SO₄²⁻ Antisymmetric Stretch (ν₃) | SO₄²⁻ | 1100 - 1130 | IR, Raman (weak) |
| SO₄²⁻ Symmetric Stretch (ν₁) | SO₄²⁻ | 980 - 1000 | Raman (strong), IR (weak) |
| SO₄²⁻ Bending (ν₄, ν₂) | SO₄²⁻ | 450 - 650 | IR, Raman |
Interfacial Properties: Molecular dynamics (MD) simulations, often employing force fields derived from or validated by quantum chemical calculations, are a powerful tool for investigating the behavior of this compound at interfaces, such as the air-water interface. Studies on aqueous solutions containing ammonium and sulfate ions have shown that the sulfate anions are strongly repelled from the surface, leading to an increase in the thickness of the interfacial region. The ethyl-ammonium cations, with their hydrophobic ethyl groups, are expected to exhibit a different interfacial behavior. Computational models can predict the orientation and distribution of ions at the interface, which has significant implications for processes such as aerosol formation and surface tension. Vibrational sum frequency generation (VSFG) spectroscopy, in conjunction with theoretical calculations, can probe the structure of water molecules at the interface and how they are perturbed by the presence of ethyl-ammonium and sulfate ions.
Applications of Ethylammonium Sulfate in Advanced Materials and Chemical Systems Research
Ethylammonium (B1618946) sulfate (B86663) and its derivatives are gaining attention in materials science and chemical research for their unique properties. As a member of the organic-inorganic hybrid family and a protic ionic liquid, this compound serves as a versatile building block and functional medium in various advanced applications.
Advanced Analytical and Methodological Developments
Single Crystal X-ray Diffraction for Atomic Arrangement Determination
The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be resolved. Research on compounds structurally related to ethylammonium (B1618946) sulfate (B86663) demonstrates the power of this technique. For instance, the analysis of 2-(Morpholinium-4-yl)ethylammonium sulfate methanol (B129727) monosolvate revealed a monoclinic crystal system with a crystal structure stabilized by an extensive three-dimensional network of hydrogen bonds. nih.govnih.gov Similarly, studies on 2-Diisopropylammonium Ethylammonium Sulfate Dihydrate determined its triclinic crystal structure and detailed its crystallographic features. researchgate.net
The data obtained from SC-XRD are crucial for understanding the structure-property relationships that govern the material's behavior. Key crystallographic parameters obtained for related compounds are summarized below.
| Parameter | 2-(Morpholinium-4-yl)ethylammonium sulfate methanol monosolvate nih.gov | 2-Diisopropylammonium Ethylammonium Sulfate Dihydrate (DPAES) researchgate.net |
|---|---|---|
| Formula | C6H16N2O2+·SO42−·CH3OH | (C8H22N2)SO4·2H2O |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | Pī |
| a (Å) | 15.593 (14) | 6.8841 (2) |
| b (Å) | 8.573 (8) | 8.4966 (2) |
| c (Å) | 9.483 (9) | 12.0804 (3) |
| α (°) | 90 | 81.824 (1) |
| β (°) | 106.395 (11) | 88.007 (1) |
| γ (°) | 90 | 80.595 (1) |
| Volume (Å3) | 1216.0 (19) | 688.07 (3) |
| Z | 4 | 2 |
Powder X-ray Diffraction for Phase Identification and Transitions
Powder X-ray Diffraction (PXRD) is an essential technique for the identification of crystalline phases and the study of structural transformations. acs.orgncl.ac.uk Unlike SC-XRD, which requires a single crystal, PXRD is performed on a polycrystalline powder. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid.
For ethylammonium sulfate, PXRD is primarily used for:
Phase Identification : By comparing the experimental diffraction pattern of a synthesized sample to reference patterns in databases like the Crystallography Open Database (COD), one can confirm the identity and purity of the compound. ncl.ac.uk All peaks in the reference pattern should be accounted for in the experimental pattern for an unambiguous match. acs.org
Monitoring Phase Transitions : Temperature-dependent PXRD studies are instrumental in observing solid-state phase transitions. acs.org As the temperature is changed, alterations in the crystal structure, such as a change in symmetry or lattice parameters, manifest as distinct changes in the diffraction pattern. acs.org For example, in related compounds, the disappearance or appearance of specific Bragg diffraction peaks at certain temperatures confirms the occurrence of a reversible phase transition. acs.org This is critical for understanding the polymorphic behavior of ethylammonium sulfate.
Simulated PXRD patterns generated from single-crystal data can also be compared with experimental powder patterns to verify the bulk purity of a sample. scispace.com
Thermal Analysis Techniques (DTA, TGA, DSC) for Structural Stability and Transitions
Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature or time. rcet.org.in For ethylammonium sulfate, Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) provide vital information on its thermal stability, decomposition pathways, and phase transitions. tainstruments.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the temperature at which the compound begins to decompose and to quantify mass loss associated with the release of volatile components like water or ammonia (B1221849). rcet.org.in Studies on related organic-inorganic sulfates show TGA can reveal high thermal stability, with some compounds showing no weight loss up to approximately 245°C. csic.es
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. egyankosh.ac.in Peaks on the DTA curve indicate thermal events such as melting, crystallization, or decomposition. researchgate.net
Differential Scanning Calorimetry (DSC) measures the amount of heat required to change the temperature of a sample compared to a reference. egyankosh.ac.in This provides quantitative information on the enthalpy of transitions. DSC can identify endothermic events like melting and exothermic events like decomposition. rcet.org.incsic.es For example, in a study of a related compound, an endothermic peak was attributed to the melting point, while an exothermic peak was assigned to the decomposition of the compound. csic.es
Together, these methods define the temperature range in which ethylammonium sulfate is stable, a crucial parameter for any potential application.
| Technique | Information Obtained | Example Finding | Source |
|---|---|---|---|
| TGA | Decomposition temperature, thermal stability range | Compound is stable with no weight loss up to ~245°C. | csic.es |
| DSC | Melting point, decomposition temperature, phase transitions | An endothermic peak at 234°C is attributed to melting, followed by an exothermic decomposition peak at 293°C. | csic.es |
| TGA/DSC | Dehydration and decomposition events | Dehydration occurs at low temperatures, followed by decomposition of the compound at higher temperatures (e.g., 261-305°C). | researchgate.net |
Advanced Microscopy (SEM, AFM) for Morphological Characterization in Crystallization Studies
Advanced microscopy techniques are indispensable for visualizing the morphology and surface features of crystalline materials like ethylammonium sulfate. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution images that connect macroscopic properties to micro- and nanoscale structures.
Atomic Force Microscopy (AFM) : AFM provides topographical images with nanometer resolution by scanning a sharp tip over the sample surface. nih.gov Unlike SEM, AFM can operate under physiological conditions, making it suitable for studying crystallization processes in situ. nih.gov It has been used to investigate the near-surface layering of ionic liquids (such as ethylammonium nitrate) at solid interfaces and to determine properties like surface tension in mixed inorganic salt particles. researchgate.netcopernicus.org This capability allows for the direct observation of crystal growth mechanisms and the influence of additives or impurities on crystal morphology at the nanoscale.
Mass Spectrometry (MALDI-IMS) for Molecular Distribution Enhancement (in context of ammonium sulfates)
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections or other complex samples. acs.org While highly effective, the detection of certain small, hydrophilic molecules like quaternary ammonium compounds (QACs) can be challenging due to low signal intensity. acs.org
Research has shown that using ammonium sulfate as a matrix additive significantly enhances the detection of these compounds. acs.orgacs.org Adding ammonium sulfate to the MALDI matrix has been reported to increase the signal intensities of molecules such as carnitine, acetylcarnitine, and glycerophosphocholine by hundreds or even thousands-fold in mass spectrometry experiments. acs.orgacs.org This enhancement allows for the simultaneous visualization of the distribution of multiple QACs that were previously difficult to detect. acs.orgnih.gov
The mechanism for this improvement is thought to involve multiple effects, including the suppression of interference from alkali metal ions. acs.org This application demonstrates a unique use of ammonium sulfate not as the primary analyte, but as a critical tool to enhance the analytical capabilities of mass spectrometry for other biologically significant molecules. diva-portal.org
Historical Context and Contemporary Research Trajectories
Evolution of Research on Ammonium-Based Sulfates in Academic Fields
The study of ammonium-based sulfates, with ammonium (B1175870) sulfate (B86663) [(NH₄)₂SO₄] as the principal compound, has a rich history rooted in industrial and agricultural applications. Initially produced over 150 years ago as a byproduct of coal gas manufacturing for city lighting and steel production, it was one of the first and most widely used nitrogen fertilizers. researchgate.netcropnutrition.com Its importance grew significantly by the mid-1920s, as synthetic production methods developed, allowing it to compete with and reduce the demand for other nitrogen sources like Chilean nitrate (B79036). researchgate.net
Early academic and industrial research focused on its role in agriculture, particularly for alkaline soils where the release of the ammonium ion has a mild acidifying effect, lowering the soil pH while providing essential nitrogen and sulfur for plant growth. cropnutrition.comwikipedia.org For decades, research centered on optimizing its use as a fertilizer, understanding its impact on soil chemistry, and its efficacy for various crops, such as its application in flooded soils for rice cultivation where nitrate-based fertilizers are less effective. cropnutrition.comrothamsted.ac.uk
In the latter half of the 20th century and into the 21st, the scope of research broadened considerably. Scientists began exploring the physical and chemical properties of ammonium sulfate in diverse academic disciplines beyond agriculture. In biochemistry, it became a standard reagent for the fractional precipitation and purification of proteins from complex mixtures, a technique that relies on the salt's ability to reduce the solubility of proteins. zcfertilizer.com More recently, ammonium sulfate particles have become a central focus in atmospheric sciences. As a dominant component of atmospheric aerosols, they are extensively used in laboratory studies to understand aerosol hygroscopicity, phase transitions, and their role as seed particles for cloud condensation and ice nuclei formation. copernicus.orgcopernicus.org This shift reflects an evolution from a bulk commodity to a crucial model compound for investigating fundamental processes in environmental and biological sciences.
| Period | Key Research Developments & Applications | Academic Field |
| Late 19th - Early 20th Century | Production from coal gas; widespread adoption as a nitrogen and sulfur fertilizer. researchgate.netcropnutrition.com | Agricultural Science, Industrial Chemistry |
| Mid-20th Century | Use in protein purification through "salting out" methods; application as a dough conditioner in the food industry. cropnutrition.comzcfertilizer.com | Biochemistry, Food Science |
| Late 20th - Early 21st Century | Use as a model for atmospheric aerosol studies (hygroscopicity, cloud nucleation); investigation of ammonia (B1221849) volatilization from soils. copernicus.orgnih.gov | Atmospheric Chemistry, Environmental Science |
| Contemporary | Application in flame retardant compositions; precursor for other ammonium salts like ammonium persulfate. wikipedia.org | Materials Science, Chemical Synthesis |
Current Trends in Ionic Liquid and Hybrid Material Design Incorporating Ethyl-Ammonium Moieties
The ethyl-ammonium cation ([C₂H₅NH₃]⁺) is a foundational component in the development of advanced materials, particularly ionic liquids (ILs) and organic-inorganic hybrid materials. The history of ionic liquids began in 1914 with the synthesis of ethylammonium (B1618946) nitrate ([EtNH₃][NO₃]), the first reported room-temperature ionic liquid. rsc.orgresearchgate.net This pioneering discovery laid the groundwork for the entire field of ILs, which are valued for their tunable properties, low vapor pressure, and high thermal stability. researchgate.net
Current research trends in ILs often focus on protic ionic liquids (PILs), where the ethyl-ammonium cation is a common choice. These PILs are typically formed through the neutralization of an acid and a base, and their properties are highly dependent on the degree of proton transfer. scirp.org Researchers are designing task-specific ILs by pairing the ethyl-ammonium cation with various anions to optimize properties like ionic conductivity for specific applications. scirp.org For instance, in the series of ethylammonium-based PILs, the nitrate anion provides the highest ionic conductivity compared to formate (B1220265) or acetate (B1210297) anions. scirp.org This tunability allows for the creation of ILs for use as electrolytes, solvents in synthesis and catalysis, and as media for creating organized molecular structures. scirp.orgijpsjournal.comacs.org
In the realm of hybrid materials, the ethyl-ammonium moiety serves as an organic building block to create novel crystalline structures with unique physical properties. These organic-inorganic hybrids combine the features of both components at the molecular level, leading to applications in optoelectronics and data storage. rsc.orgidu.ac.id A significant area of research is the development of perovskite-like layered materials where ethyl-ammonium cations are situated between inorganic layers. psu.edu These materials exhibit interesting structural and physical properties, such as the ferroelectricity observed in bis(ethylammonium) pentachlorobismuthate(III), where the ordering of the ethylammonium cations contributes to the material's polar nature. rsc.org
| Material Class | Example Compound/System | Key Feature or Trend | Research Application |
| Protic Ionic Liquids (PILs) | Ethylammonium Nitrate ([EtNH₃][NO₃]) | The first reported room-temperature IL; serves as a model for understanding hydrogen bonding networks in PILs. rsc.orgresearchgate.netscirp.org | Electrolytes, Self-Assembly Media scirp.orgacs.org |
| Protic Ionic Liquids (PILs) | Ethylammonium-based PILs with various anions (formate, acetate, etc.) | Anion choice significantly influences properties like ionic conductivity. scirp.org | High-Conductivity Electrolytes scirp.org |
| Organic-Inorganic Hybrids | Bis(ethylammonium) pentachlorobismuthate(III) ([C₂H₅NH₃]₂BiCl₅) | Exhibits ferroelectric properties due to the ordering of the ethylammonium cations and distortion of the anionic sublattice. rsc.org | Switchable Dielectric Devices, Data Storage rsc.org |
| Organic-Inorganic Hybrids | Layered lead-iodide perovskites with ethylammonium | The ethylammonium cation acts as a spacer between inorganic layers, influencing the overall structure and properties. psu.edu | Optoelectronics, Photovoltaics psu.eduresearchgate.net |
Interdisciplinary Research Foci Involving Ethyl-Ammonium Sulfate
This compound and its constituent ions are at the center of several interdisciplinary research fields, bridging materials science, electrochemistry, and catalysis. The compound's ability to act as a source of both the functional ethyl-ammonium cation and the sulfate anion makes it a versatile tool in scientific investigation.
Materials Science and Energy Storage: The ethyl-ammonium cation is a key component in the design of functional materials for energy applications. In the field of thermal energy storage, research has explored the use of compounds like allyloxy nonyl-phenoxy propanol (B110389) polyoxyethylene ether ammonium sulfate in the formation of nano-encapsulated phase change materials (PCMs). rsc.org These materials can store and release large amounts of thermal energy during phase transitions. Furthermore, ammonium-based ionic liquids, including those with ethyl-ammonium derivatives like ferrocenylmethyl dimethyl ethyl ammonium bis(trifluoromethanesulfonyl)imide, are being investigated as advanced electrolytes for batteries and supercapacitors due to their high ionic conductivity and wide electrochemical windows. dlr.depnnl.gov The development of novel ammonium ion batteries for sustainable energy storage is a promising area, with research exploring how different electrolytes, including sulfates and acetates, can enhance performance. seu.edu.cn
Catalysis: this compound itself is used as a catalyst in certain chemical reactions. lookchem.com More broadly, ammonium sulfate is employed as a support material for creating heterogeneous catalysts. For example, ammonium sulfate coated on hydrothermal carbon (AS@HTC) has been developed as an efficient and reusable catalyst for N-alkylation reactions, offering an environmentally friendlier alternative to traditional methods. ias.ac.in The acidic nature of solutions of salts like ammonium sulfate, derived from a weak base and a strong acid, can also provide the necessary environment for acid-catalyzed reactions. wikipedia.org
Chemical Synthesis and Applications: The synthesis of this compound and related compounds is itself an area of active research, with efforts focused on developing greener and more efficient production methods. google.com Beyond its role in advanced materials, it finds application as a reagent in analytical chemistry and as a flotation collector in the mining of nonferrous metallic ores. lookchem.comgoogle.com The fundamental interactions of the ethyl-ammonium cation are also studied in different solvent environments, such as its ability to influence the self-assembly of other molecules to form vesicles and liquid crystals in ethylammonium nitrate solutions. acs.org
| Research Field | Specific Application of this compound or Moiety | Key Research Finding or Goal |
| Energy Storage | Component in electrolytes for batteries and supercapacitors. dlr.depnnl.gov | Designing electrolytes with high ionic conductivity and wide potential windows to improve device performance. dlr.de |
| Catalysis | Used as a heterogeneous catalyst when coated on a carbon support (AS@HTC). ias.ac.in | Development of reusable, inexpensive, and environmentally benign catalysts for organic synthesis. ias.ac.in |
| Materials Science | Component in nano-encapsulated phase change materials for thermal energy storage. rsc.org | Creating stable core-shell structures for efficient thermal energy management. rsc.org |
| Chemical Synthesis | Used as a flotation collector for mineral processing. google.com | Improving the efficiency and selectivity of ore separation. google.com |
| Analytical Chemistry | Reagent for complexing with metal ions. lookchem.com | Facilitating the purification and separation of metals. lookchem.com |
Future Research Directions and Unexplored Avenues
Novel Synthetic Strategies for Tailored Structures and Enhanced Performance
The performance of ethylammonium (B1618946) sulfate (B86663) in various applications is intrinsically linked to its molecular structure. Future research is increasingly focused on moving beyond simple acid-base neutralization to more sophisticated synthetic strategies that allow for the creation of "designer" or "task-specific" PILs with precisely controlled properties. researchgate.net
One promising avenue is the functionalization of the ethylammonium cation. By introducing specific chemical groups (e.g., hydroxyl, ether, or longer alkyl chains) onto the ethylamine (B1201723) precursor, researchers can fine-tune properties such as viscosity, polarity, and hydrogen bonding capabilities. researchgate.net For example, the synthesis of 2-hydroxyethylammonium formate (B1220265) has been shown to produce an ionic liquid with a very low melting temperature and high ionic conductivity, properties attributed to the hydroxyl group. researchgate.net Similar strategies applied to the sulfate family could yield novel materials.
Another area of exploration is the formation of multicomponent ILs or IL-based mixtures. Research into mixtures of ethylammonium nitrate (B79036) (EAN) with other salts has shown that this can lead to new liquid structures with distinct properties. rsc.org Applying this concept to ethylammonium sulfate, for instance by creating mixtures with other ammonium (B1175870) sulfates or metal salts, could open up new catalytic or electrochemical possibilities. The goal is to create synergistic effects where the mixture's performance exceeds that of its individual components.
The development of polymer-supported PILs represents a significant leap towards enhancing their industrial applicability. rsc.org Immobilizing the ethylammonium sulfate onto a solid support, such as silica (B1680970) or a polymer resin, can create heterogeneous catalysts that are easily separated from reaction products, simplifying processes and improving reusability. rsc.orgsels-group.eu Future work will likely focus on optimizing the linking chemistry and the nature of the support to ensure the catalyst's stability and activity are maintained over many cycles.
Table 1: Comparison of Synthesis Parameters for Triethylammonium (B8662869) Hydrogen Sulfate This table features data for a closely related protic ionic liquid, triethylammonium hydrogen sulfate [Et₃NH][HSO₄], illustrating the efficiency of direct acid-base neutralization synthesis.
| Parameter | Details | Reference |
|---|---|---|
| Reactants | Triethylamine (B128534) and Sulfuric Acid (98%) | acs.orgnih.gov |
| Reaction Conditions | Sulfuric acid dropped into triethylamine at 60 °C over 1 hour, then stirred for 1 hour at 70 °C. | acs.orgnih.gov |
| Post-treatment | Traces of water removed by heating at 80 °C under high vacuum. | acs.orgnih.gov |
| Yield | 99% | acs.orgnih.gov |
| Key Advantage | Simple, high-yield, one-step process without the need for complex purification. |
Deeper Insights into Structure-Property Relationships through Advanced Computational Models
A fundamental understanding of how the arrangement of ions at the molecular level dictates the macroscopic properties of ethylammonium sulfate is crucial for its rational design. researchgate.netmdpi.com Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable tools for gaining these deeper insights. researchgate.netdntb.gov.ua
A significant challenge and future direction is the accurate prediction of thermophysical properties for new, unsynthesized EAS derivatives. acs.org By developing robust quantitative structure-property relationship (QSPR) models, researchers can screen potential candidates virtually before committing to laboratory synthesis. acs.org Integrating these computational approaches with machine learning algorithms could accelerate the discovery of novel PILs with optimized properties for specific tasks. acs.org For example, models could predict how modifying the alkyl chain length on the cation or changing the anion-to-acid ratio will impact the PIL's effectiveness as a catalyst for biomass pretreatment. acs.org
Table 2: Research Focus of Computational Studies on Alkylammonium-Based Protic Ionic Liquids
| Computational Method | Research Focus | Key Insights | Reference |
|---|---|---|---|
| DFT Calculations | Structure of single ion pairs and small clusters of ethylammonium hydrogen sulfate. | Reveals the role of hydrogen bonds in the formation and stability of ion clusters. | researchgate.net |
| MD Simulations & DFT | Bulk structure of ethylammonium hydrogen sulfate. | Investigates how intermolecular interactions between ions influence the physicochemical properties of the bulk liquid. | dntb.gov.ua |
| MD Simulations | Effect of water on the acidity of alkylammonium hydrogen sulfate PILs. | Shows how water molecules are incorporated into the hydrogen-bond network, altering the structure and proton-donating ability. | rsc.orgacs.org |
| QSPR Models & MD | Prediction of thermophysical properties (e.g., melting point, viscosity). | Aims to guide the rational design of new ILs by correlating molecular structure with bulk properties. | acs.org |
Expanded Applications in Emerging Technologies and Niche Chemical Processes
While ethylammonium sulfate and related PILs have shown promise in established areas like catalysis and biomass processing, significant opportunities lie in their application to emerging technologies and specialized chemical syntheses. researchgate.net Their unique properties, such as high ionic conductivity, tunable acidity, and thermal stability, make them ideal candidates for innovative processes. nih.govresearchgate.net
In the energy sector, research is exploring the use of PILs as "green" electrolytes in advanced electrochemical devices like fuel cells and batteries. researchgate.net The intrinsic proton conductivity of PILs like ethylammonium hydrogen sulfate makes them particularly suitable for proton exchange membranes in fuel cells. researchgate.net Future work could focus on designing EAS-based electrolytes with wider electrochemical windows and improved long-term stability for next-generation energy storage systems, such as lithium-sulfur or sodium-ion batteries. researchgate.neted.ac.uk
Another emerging application is in the synthesis of advanced materials. The ordered, nanostructured environment within a PIL can be exploited as a template for the synthesis of nanomaterials with controlled morphologies. For instance, ethylammonium nitrate has been used to electrodeposit various phases of manganese oxide (MnOx) for catalysis. rsc.org Similar approaches using ethylammonium sulfate could lead to the creation of novel electrocatalysts for water splitting or other important reactions. rsc.org
In the realm of niche chemical processes, EAS-based catalysts are being explored for complex multicomponent reactions (MCRs). These reactions, which form several chemical bonds in a single step, are highly efficient and atom-economical. acs.orgnih.gov The dual role of PILs like triethylammonium hydrogen sulfate as both a solvent and a Brønsted acid catalyst has been shown to be highly effective in synthesizing complex heterocyclic compounds, indicating a promising future for EAS in fine chemical and pharmaceutical manufacturing. acs.orgnih.govresearchgate.net
Environmental and Sustainable Chemistry Perspectives (Academic Research)
The push for a greener, more sustainable chemical industry is a major driver of ionic liquid research. ed.ac.ukresearchgate.net Ethylammonium sulfate, as a low-cost and potentially recyclable solvent and catalyst, is well-positioned to contribute to this transition. tandfonline.com Academic research is focused on leveraging its properties to create more environmentally benign processes and contribute to a circular economy. ed.ac.uk
A key research direction is the replacement of volatile organic compounds (VOCs) in industrial processes. nih.gov The negligible vapor pressure of EAS helps to reduce air pollution and workplace hazards associated with traditional solvents. nih.gov Future studies will aim to expand the portfolio of reactions where EAS can act as a green solvent, focusing on optimizations that allow for easy separation and recycling of the ionic liquid, thus minimizing waste. tandfonline.com
The role of EAS in biomass valorization is another critical area of sustainable chemistry research. researchgate.net Lignocellulosic biomass is an abundant renewable feedstock, and PILs have demonstrated effectiveness in breaking it down into valuable chemical building blocks and biofuels. researchgate.net Future research will focus on developing more efficient and economically viable EAS-based systems for lignin (B12514952) depolymerization and cellulose (B213188) saccharification, turning agricultural waste into a valuable resource.
Furthermore, there is a growing interest in the complete life cycle assessment of ionic liquids. researchgate.net While often touted as "green," it is essential to understand their synthesis pathways, potential biodegradability, and ecotoxicity. Future academic research will need to adopt a systems-level approach, evaluating the entire life cycle of EAS-based processes—from precursor sourcing to end-of-life—to ensure that the solutions developed are truly sustainable. researchgate.net This includes investigating the capture and conversion of CO2, a key technology for addressing climate change where PILs could play a crucial enabling role. rsc.org
Concluding Remarks
Summary of Key Academic Contributions and Research Progress
Research on ethyl-ammonium sulfate (B86663) and its derivatives, particularly protic ionic liquids like triethylammonium (B8662869) hydrogen sulfate, has demonstrated their significant potential as efficient and environmentally friendly catalysts for a variety of organic transformations. nih.govacs.orgtandfonline.com Studies have elucidated their synthesis, structural features, and thermal properties. nih.govresearchgate.netresearchgate.net The role of hydrogen bonding in dictating the structure and properties of these ionic liquids has been a key area of investigation. researchgate.netdntb.gov.ua
Outlook on the Significance of Ethyl-Ammonium Sulfate Research within Chemical Science
The study of this compound and related compounds is poised to contribute significantly to the advancement of green chemistry and materials science. Further exploration of their catalytic activity in a wider range of reactions, coupled with detailed investigations into their physicochemical properties, will likely lead to the development of new, sustainable chemical processes. Their potential application as electrolytes in energy storage and conversion devices also represents a promising avenue for future research. researchgate.net
Q & A
Q. What are the primary methodologies for synthesizing and purifying ethyl-ammonium sulfate in laboratory settings?
this compound can be synthesized via neutralization of ethylamine with sulfuric acid. Post-synthesis, purification is critical: recrystallization from aqueous ethanol is recommended to remove impurities. Structural confirmation requires X-ray crystallography or nuclear magnetic resonance (NMR). Purity assessment via ion chromatography ensures sulfate and ammonium ion stoichiometry aligns with theoretical values . For related sulfate salt synthesis, protocols using controlled pH and temperature (e.g., tetrabutylammonium hydrogen sulfate in Hantzsch pyridine synthesis) provide methodological insights .
Q. What safety protocols are essential for handling this compound in laboratories?
Adhere to GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Avoid dust formation (use vacuums with HEPA filters for cleanup). In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air. Emergency protocols should reference Safety Data Sheets (SDS) for sulfate salts, which detail first-aid measures and spill containment .
Q. Which analytical techniques are most effective for characterizing this compound?
- Purity : High-performance liquid chromatography (HPLC) coupled with conductivity detection quantifies ionic impurities.
- Structural Integrity : Fourier-transform infrared spectroscopy (FTIR) identifies sulfate (SO₄²⁻) and ammonium (NH₄⁺) functional groups.
- Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures (e.g., sulfate salts show stability up to 280°C in mixed systems) .
- Protein Fractionation : SDS-PAGE (Figure 4 in ) evaluates precipitation efficiency in biochemical applications .
Advanced Research Questions
Q. How does thermal behavior vary between this compound and other sulfate salts in complex systems?
Thermal stability is influenced by cation-sulfate interactions. For example, ammonium sulfate mixed with nitrate exhibits higher stability than calcium sulfate blends . Advanced decomposition studies require thermogravimetric analysis (TGA) paired with mass spectrometry (MS) to track gas evolution (e.g., NH₃, SO₂). Catalytic effects from transition metals (e.g., Mn²⁺, Fe³⁺) can accelerate decomposition, necessitating controlled atmosphere experiments .
Q. What strategies optimize this compound use in protein fractionation while preserving enzyme activity?
- Precipitation Optimization : Adjust ammonium sulfate saturation incrementally (e.g., 20–80%) to isolate target proteins (Figure 4 in ).
- Activity Preservation : Include stabilizers like glycerol (10–20%) during precipitation. Post-precipitation dialysis removes residual salt without denaturation. Statistical analysis (e.g., Table 3 in ) guides recovery rates for enzymes like endoglucanases .
Q. How do co-solutes like potassium sulfate affect this compound solubility in aqueous systems?
Molality data (Table in ) reveals that increasing potassium sulfate reduces ammonium sulfate solubility due to common-ion effects. Phase diagrams at 298.15 K predict crystallization boundaries, critical for designing mixed-electrolyte solutions. Computational modeling (e.g., Pitzer equations) validates experimental solubility trends .
Q. Can this compound act as a catalyst or inhibitor in organic synthesis?
Sulfate anions in ammonium salts influence reaction pathways. For example, tetrabutylammonium hydrogen sulfate catalyzes 1,4-dihydropyridine synthesis via acid-base interactions . Conversely, sulfate ions may inhibit certain enzymes (e.g., keratinases) by altering active-site electrostatic environments . Mechanistic studies require kinetic assays and density functional theory (DFT) simulations.
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in sulfate salt stability studies?
Conflicting thermal stability reports (e.g., inhibition vs. catalysis by sulfates ) arise from experimental variables (e.g., heating rate, sample mass). Validate findings via replicate DSC-TGA runs and cross-reference with published phase diagrams. Peer-review protocols (e.g., ) recommend multi-lab validation for contentious results.
Methodological Tables Referenced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
